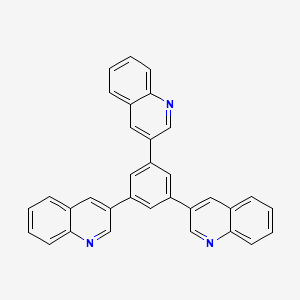
Methanol--iron (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol–iron (1/1) is a coordination compound consisting of methanol and iron in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol–iron (1/1) can be synthesized through several methods. One common approach involves the reaction of iron salts with methanol under controlled conditions. For example, iron(III) chloride can be reacted with methanol in the presence of a reducing agent to form the desired compound. The reaction typically occurs at room temperature and requires careful control of the reaction environment to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of methanol–iron (1/1) often involves large-scale synthesis using similar methods as described above. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of advanced techniques like sol-gel synthesis and hydrothermal methods can also be employed to enhance the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methanol–iron (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and formaldehyde.
Reduction: Under certain conditions, methanol–iron (1/1) can be reduced to form lower oxidation state iron compounds.
Substitution: Methanol in the compound can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.
Substitution: Ligands such as ammonia or phosphines can be used to replace methanol in the coordination sphere of iron.
Major Products Formed
Oxidation: Iron oxides and formaldehyde.
Reduction: Lower oxidation state iron compounds.
Substitution: Various coordination complexes depending on the substituting ligand
Scientific Research Applications
Methanol–iron (1/1) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation processes.
Material Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Industry: Methanol–iron (1/1) is used in the production of formaldehyde and other industrial chemicals
Mechanism of Action
The mechanism of action of methanol–iron (1/1) involves its ability to coordinate with various ligands and undergo redox reactions. The iron center can participate in electron transfer processes, making it an effective catalyst. The methanol ligand can be easily replaced or modified, allowing for the formation of different coordination complexes. These properties enable methanol–iron (1/1) to interact with various molecular targets and pathways, making it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
Methanol–iron (1/1) can be compared with other similar compounds such as:
Ethanol–iron (1/1): Similar in structure but with ethanol as the ligand instead of methanol. It exhibits different reactivity and applications.
Methanol–cobalt (1/1): Contains cobalt instead of iron, leading to different magnetic and catalytic properties.
Methanol–nickel (1/1): Nickel-based coordination compound with distinct electronic properties.
Uniqueness
Methanol–iron (1/1) is unique due to its specific coordination chemistry and the ability of iron to participate in various redox reactions. This makes it particularly useful in catalysis and material science applications .
Properties
CAS No. |
827614-22-2 |
|---|---|
Molecular Formula |
CH4FeO |
Molecular Weight |
87.89 g/mol |
IUPAC Name |
iron;methanol |
InChI |
InChI=1S/CH4O.Fe/c1-2;/h2H,1H3; |
InChI Key |
JUDGILXVLDXGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CO.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


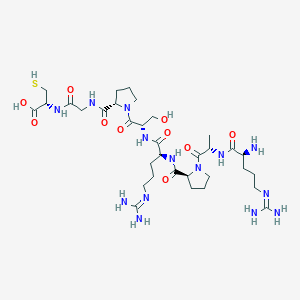
![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
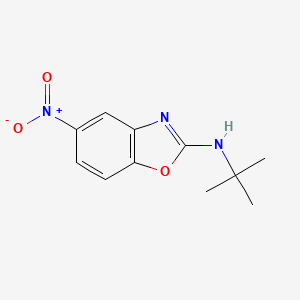

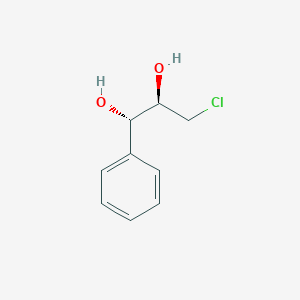
![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
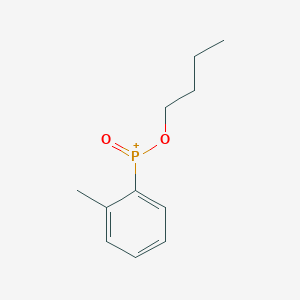
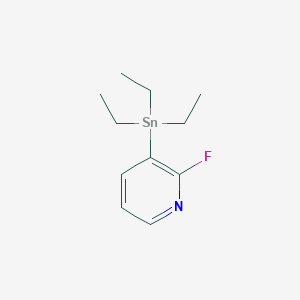
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
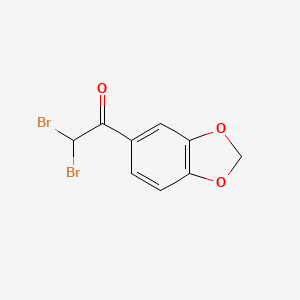
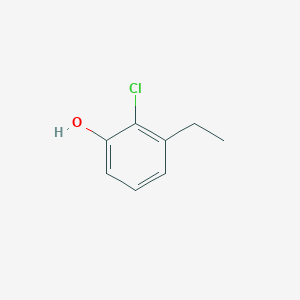
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
